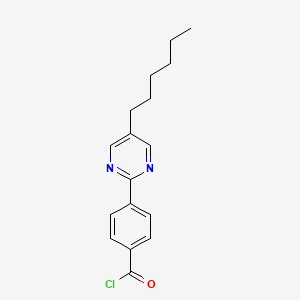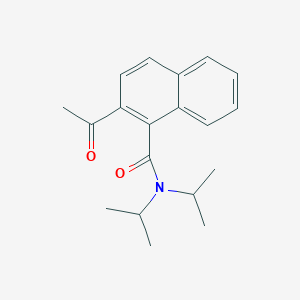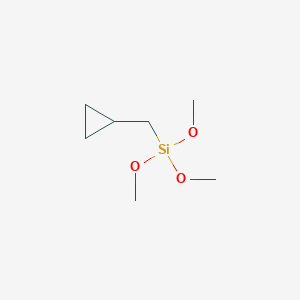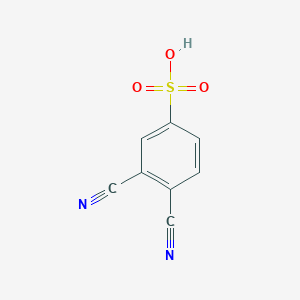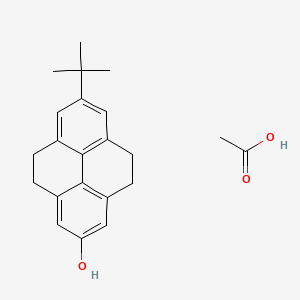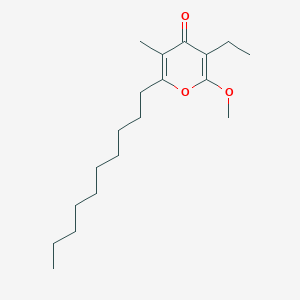
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ketones in the presence of acid or base catalysts. The reaction conditions typically include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Known for its sweet aroma and used as a flavoring agent.
2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol): Exhibits antioxidant properties and is used in food and cosmetic industries.
Uniqueness
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one stands out due to its unique decyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to other pyranones
Propiedades
Número CAS |
126622-65-9 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-decyl-5-ethyl-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C19H32O3/c1-5-7-8-9-10-11-12-13-14-17-15(3)18(20)16(6-2)19(21-4)22-17/h5-14H2,1-4H3 |
Clave InChI |
RWYXKEHTWYHXNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C(C(=O)C(=C(O1)OC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
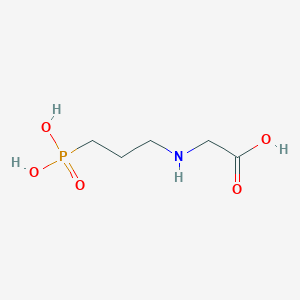
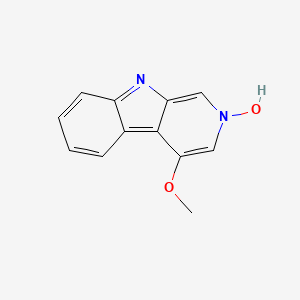
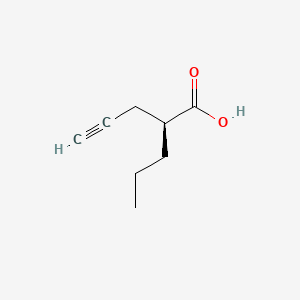
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)

